(E)-3-[(3-chlorophenyl)iminomethyl]-4-hydroxypent-3-en-2-one
Description
The compound (E)-3-[(3-chlorophenyl)iminomethyl]-4-hydroxypent-3-en-2-one (molecular formula: C₁₂H₁₀ClNO₂) features a conjugated enone backbone with a hydroxyl group at position 4 and a 3-chlorophenyl iminomethyl substituent at position 3 in the E configuration. This structure enables intramolecular hydrogen bonding between the hydroxyl and carbonyl groups, influencing its reactivity, stability, and spectral properties . The 3-chlorophenyl group contributes electron-withdrawing effects, which may enhance electrophilic character at the carbonyl carbon.
Properties
Molecular Formula |
C12H12ClNO2 |
|---|---|
Molecular Weight |
237.68 g/mol |
IUPAC Name |
(E)-3-[(3-chlorophenyl)iminomethyl]-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C12H12ClNO2/c1-8(15)12(9(2)16)7-14-11-5-3-4-10(13)6-11/h3-7,15H,1-2H3/b12-8+,14-7? |
InChI Key |
NIDFAOQNOXNGFB-ODOBQZIKSA-N |
Isomeric SMILES |
C/C(=C(/C=NC1=CC(=CC=C1)Cl)\C(=O)C)/O |
Canonical SMILES |
CC(=C(C=NC1=CC(=CC=C1)Cl)C(=O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[(3-chlorophenyl)iminomethyl]-4-hydroxypent-3-en-2-one typically involves the condensation of 3-chlorobenzaldehyde with a suitable amine, followed by the addition of a hydroxypent-3-en-2-one moiety. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[(3-chlorophenyl)iminomethyl]-4-hydroxypent-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imine group can be reduced to form an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
(E)-3-[(3-chlorophenyl)iminomethyl]-4-hydroxypent-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-[(3-chlorophenyl)iminomethyl]-4-hydroxypent-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural features, physical properties, and spectral data of the target compound and analogs:
Key Observations:
- Hydrogen Bonding: The hydroxyl group in the target compound facilitates intramolecular H-bonding, absent in thioether () or methoxy-substituted analogs (). This likely enhances thermal stability and solubility in polar solvents.
- Electronic Effects: The 3-chlorophenyl group induces stronger electron-withdrawing effects compared to 4-chlorophenyl or methyl substituents, altering reactivity in nucleophilic additions .
- Conjugation: Chalcone derivatives () exhibit extended π-conjugation, leading to redshifted UV absorption (λₘₐₓ ~320 nm) compared to pentenone-based compounds .
Spectral and Crystallographic Comparisons
- HRMS Data: Compounds with iminomethyl groups (e.g., target compound) show precise mass matches (e.g., [M+H]+ 437.0052 for a brominated analog in ), suggesting reliable synthetic routes .
- Crystal Packing: The thioether analog () exhibits S···O non-covalent interactions, whereas the target compound’s hydroxyl group may promote O–H···O=C hydrogen bonding, influencing crystal density and melting points .
- UV-Vis Spectroscopy: Bichromophoric compounds () with coumarin-phthalimide systems display broad absorption bands (330–450 nm), contrasting with the target compound’s simpler enone-based chromophore .
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